N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide
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Overview
Description
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system, and is substituted with phenyl and ethoxyacetamide groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Scientific Research Applications
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions using reagents like phenyl halides in the presence of a catalyst.
Formation of the Ethoxyacetamide Moiety: This step involves the reaction of the intermediate compound with ethyl chloroacetate, followed by hydrolysis and subsequent amidation to form the ethoxyacetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyacetamide moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amides or thioamides, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.
Inducing Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide can be compared with other similar compounds, such as:
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide: This compound lacks the ethoxy group, which may affect its solubility and reactivity.
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide: The presence of a fluorine atom in this compound can enhance its biological activity and metabolic stability.
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide: This compound has a bulkier substituent, which may influence its binding affinity to molecular targets.
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-2-22-8-14(19)16-15-12-9-23(20,21)10-13(12)17-18(15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOQUHCHDIKFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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